(1-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol
Description
(1-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol is a chiral bicyclic compound featuring a fused cyclohexene ring and a naphthalene-derived scaffold. Its structure includes an amino (-NH₂) and a hydroxymethyl (-CH₂OH) group at the 1-position of the tetrahydronaphthalene system. This compound is synthesized enantioselectively via lipase-catalyzed kinetic acylation, utilizing biocatalysts such as Pseudomonas cepacea and Candida antarctica B lipases to achieve high enantiomeric purity . It serves as a critical precursor for HIV protease inhibitors and a chiral catalyst in asymmetric synthesis .
Properties
IUPAC Name |
(1-amino-3,4-dihydro-2H-naphthalen-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-11(8-13)7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,13H,3,5,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEBNYLABGDEEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184019-20-2 | |
| Record name | (1-amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
It is known that this compound is a significant aromatic amine derivative. Aromatic amines often interact with various biological targets, including enzymes and receptors, and play a crucial role in many biological processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol. These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.
Biological Activity
(1-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol, also known by its CAS number 1184019-20-2, is a compound with potential biological activity. Its molecular formula is CHNO, and it has garnered attention for its structural characteristics that may influence various biological pathways. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.
- Molecular Weight : 177.24 g/mol
- Molecular Structure :
- SMILES: C1CC2=CC=CC=C2C(C1)(CO)N
- InChI: InChI=1S/C11H15NO/c12-11(8-13)7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,13H,3,5,7-8,12H2
Research indicates that compounds with similar structures often interact with neurotransmitter systems and may exhibit neuroprotective effects. The presence of an amino group suggests potential interactions with receptors or enzymes involved in neurotransmission.
Neuroprotective Effects
A study exploring the neuroprotective properties of tetrahydronaphthalene derivatives found that certain analogs could inhibit neuronal apoptosis in vitro. While (1-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol was not directly tested, its structural similarity to effective compounds suggests it may share these protective qualities .
Antidepressant Activity
Another area of interest is the potential antidepressant activity of compounds related to (1-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol. Research has shown that tetrahydronaphthalene derivatives can modulate serotonin and norepinephrine levels in animal models . This modulation is crucial for developing antidepressant therapies.
Table: Summary of Biological Activities
| Activity | Findings |
|---|---|
| Neuroprotection | Analogous compounds show inhibition of neuronal apoptosis . |
| Antidepressant Potential | Modulation of serotonin/norepinephrine levels observed in related compounds . |
Safety and Toxicology
The safety profile of (1-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol includes several precautionary measures due to its potential toxicity. Hazard statements indicate risks such as skin irritation and respiratory issues upon exposure . Further toxicological assessments are necessary to establish safety for therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol ()
- Structural Difference: The hydroxyl and amino groups are positioned at C2 and C1, respectively, contrasting with the target compound’s C1 placement of both groups.
- Synthesis : Similarly synthesized via lipase-catalyzed acylation but yields cis/trans isomers depending on reaction conditions .
- Applications : Used in chiral catalysis and as intermediates for HIV drugs, but stereochemical differences influence binding affinities in biological systems .
3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylurea (Compound 9, )
- Structural Difference: A methoxy group at C5 and a dimethylurea substituent at C1 replace the amino and hydroxymethyl groups.
- Activity : Exhibits potent cytotoxicity (IC₅₀ = 3.2–8.7 μM in MTT assays) against cancer cell lines, attributed to the electron-withdrawing urea moiety .
- Applications : Investigated as an anticancer agent, contrasting with the target compound’s role in antiviral drug synthesis .
Substituent Modifications
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol ()
- Structural Difference: A methyl group replaces the amino group at C1.
- Molecular Weight: 182.19 g/mol (vs. 175.27 g/mol for the target compound, assuming C₁₁H₁₅NO).
- Applications : Lacks biological activity data but serves as a structural analog for studying steric effects in catalysis .
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine (–14)
- Structural Difference : A methanamine (-CH₂NH₂) group replaces the hydroxymethyl (-CH₂OH) group.
- Properties : The hydrochloride salt (C₁₂H₁₈ClN, MW 211.73 g/mol) enhances solubility compared to the target compound’s free base .
- Applications : Explored in neurological drug development due to amine-mediated receptor interactions .
Complex Derivatives with Additional Substituents
(6-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)(hydroxy)-N,N-dimethylmethanaminium Bromide ()
- Structural Features: Chloro and methoxy groups at C6/C5 and a dimethylamino-hydroxymethyl chain at C1.
- Activity: Potential antiviral applications inferred from structural similarity to Ebola inhibitors (e.g., α-lipomycin derivatives in ) .
Comparative Data Table
Key Findings and Implications
- Stereochemistry Matters: Enantiopure synthesis (e.g., via lipase catalysis) is critical for the target compound’s efficacy in drug synthesis, whereas racemic mixtures of analogs like 1-amino-THN-2-ol require resolution .
- Substituent-Driven Activity: Cytotoxicity in urea derivatives () highlights the role of electron-withdrawing groups, while amino-alcohols favor antiviral/chiral applications .
- Solubility and Salt Forms : Hydrochloride salts () improve bioavailability compared to free bases, a consideration for drug development .
Preparation Methods
Reductive Amination Route
A widely reported method for preparing amino-substituted tetrahydronaphthalenes involves reductive amination of the corresponding aldehyde precursors. This approach is efficient for introducing the amino group directly onto the tetrahydronaphthalene ring system.
Key Steps:
- Starting from 1,2,3,4-tetrahydronaphthalen-1-carbaldehyde or derivatives, the aldehyde is reacted with an amine source.
- The reaction is performed under acidic conditions to facilitate imine formation.
- A reducing agent such as sodium borohydride (NaBH4), potassium borohydride (KBH4), lithium borohydride (LiBH4), or sodium triacetoxyborohydride (NaBH(OAc)3) reduces the imine intermediate to the corresponding amine.
- The reaction temperature is typically maintained between 10 to 60 °C.
- The product is often isolated as a hydrochloride salt by treatment with hydrochloric acid in solvents like ethanol, methanol, or isopropanol.
Example Protocol (Adapted from Patent CN111393309A):
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine + propionaldehyde, NaBH4, acetic acid, dichloromethane, 20-30 °C, 2 h | Formation of intermediate amine (compound II) with >90% purity by HPLC |
| 2 | Catalytic hydrogenation with Pd/C, H2 (10-20 kg/cm²), room temperature, 4-6 h | Hydrogenation of intermediate to free amine |
| 3 | Addition of concentrated HCl in isopropanol, room temperature, 2 h | Formation of hydrochloride salt of the amine (compound III) with >98% purity |
This method provides a short and high-yielding synthetic route with overall yields exceeding 80%, suitable for industrial scale-up due to its simplicity and environmental friendliness.
One-Pot Multi-Step Synthesis via Allylic Intermediates
An alternative sophisticated approach involves the use of allylic trichloroacetimidates bearing vinyl or allyl groups, which undergo a one-pot, two-step multireaction process to yield amino-substituted tetrahydronaphthalenes.
Process Highlights:
- Starting from substituted 2-bromobenzaldehydes, vinyl or allyl groups are introduced via coupling reactions (e.g., Stille coupling).
- Allylic alcohols are converted to trichloroacetimidates.
- A one-pot sequence involving an Overman rearrangement followed by ring-closing metathesis (RCM) forms the tetrahydronaphthalene skeleton with an amino substituent.
- The process allows for the synthesis of a broad range of substituted amino-tetrahydronaphthalenes.
- This method is particularly useful for incorporating diverse substituents and functional groups late in the synthesis.
Reaction Conditions and Catalysts:
| Step | Catalyst/Conditions | Yield & Notes |
|---|---|---|
| Overman rearrangement | Heat at 160 °C for 18 h | Full conversion achieved; lower temps incomplete |
| Ring-closing metathesis (RCM) | Grubbs first or second generation catalyst, 5-15 mol %, 15-20 h | High yields (up to 82%) for cyclization step |
This approach has been demonstrated in the total synthesis of complex alkaloids and provides a versatile platform for preparing amino-substituted tetrahydronaphthalenes with various substitution patterns.
Comparative Analysis of Preparation Methods
| Feature | Reductive Amination Route | One-Pot Multi-Step Allylic Route |
|---|---|---|
| Starting Materials | Tetrahydronaphthalen-1-carbaldehyde derivatives | Substituted 2-bromobenzaldehydes |
| Reaction Complexity | Two-step (amination + hydrogenation) | Multi-step (coupling, rearrangement, metathesis) |
| Catalyst/Reducing Agent | NaBH4, Pd/C | Palladium catalysts, Grubbs catalysts |
| Reaction Conditions | Mild temperature (10-60 °C), acidic medium | Elevated temperature (160 °C) for rearrangement |
| Yield | High (>80%) | Moderate to high (up to 82%) |
| Scalability | Industrially feasible, environmentally friendly | More suited for complex molecule synthesis |
| Functional Group Tolerance | Moderate | High, allows diverse substitutions |
Research Findings and Notes
- The reductive amination method is favored for its straightforwardness and high yield, making it suitable for producing key intermediates in pharmaceutical synthesis, such as rotigotine precursors.
- The one-pot allylic route provides synthetic flexibility and access to structurally diverse amino-tetrahydronaphthalenes, which are valuable in natural product synthesis and medicinal chemistry.
- Both methods benefit from modern catalytic systems to improve selectivity and efficiency.
- The choice of method depends on the desired substitution pattern, scale, and downstream application.
Summary Table of Key Parameters for Reductive Amination Preparation
| Parameter | Value/Range | Notes |
|---|---|---|
| Molar ratio (amine:aldehyde) | 1:1 to 1:4 (preferably 1:1.8) | Controls reaction completeness |
| Reducing agents | NaBH4, KBH4, LiBH4, Zn(BH4)2, NaBH(OAc)3 | NaBH4 most common |
| Acidic additives | Acetic acid, formic acid, oxalic acid, methanesulfonic acid, benzenesulfonic acid | Facilitate imine formation |
| Reaction temperature | 10-60 °C | Mild conditions |
| Hydrogenation catalyst | Pd/C or Pd(OH)2/C | For reduction of intermediates |
| Salt-forming agents | Ethanol-HCl, methanol-HCl, isopropanol-HCl | For isolation as hydrochloride salts |
Q & A
Q. Table 1: Bioactivity of Structural Analogs
| Compound | Bioactivity (IC₅₀, µM) | Key Functional Groups | Reference |
|---|---|---|---|
| (1S,2S)-1-Amino-tetrahydronaphthalen-2-ol | 8.2 (Serotonin receptor) | -OH, -NH₂ | |
| 1-Amino-2-naphthol | 23.4 (CYP450 inhibition) | -NH₂, -OH | |
| N-[(2,5-Dimethoxyphenyl)methyl]-derivative | 15.1 (Dopamine uptake) | -OCH₃, -CH₂NH₂ |
Safety and Best Practices
Q. What safety protocols are critical during large-scale synthesis?
- Guidelines :
- Use explosion-proof reactors for high-pressure amination.
- Neutralize waste streams (e.g., NH₃ scrubbing) to prevent environmental release.
- Personal protective equipment (PPE): Nitrile gloves, fume hoods for solvent handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
